An In-depth Technical Guide to the Crystal Structure of Imidazo[4,5-e]diazepine-4,6,8-triamine
An In-depth Technical Guide to the Crystal Structure of Imidazo[4,5-e]diazepine-4,6,8-triamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of Imidazo[4,5-e]diazepine-4,6,8-triamine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-e]diazepine scaffold is a key pharmacophore, with derivatives exhibiting promising anti-cancer and anti-viral activities.[1][2] This document details a plausible synthetic route, a thorough methodology for single-crystal X-ray diffraction analysis, and an in-depth discussion of the elucidated crystal structure. The content is structured to provide both a practical guide for experimental work and a foundational understanding of the compound's structural characteristics, catering to professionals in drug discovery and materials science.
Introduction: The Significance of the Imidazo[4,5-e]diazepine Scaffold
The fusion of imidazole and diazepine rings creates the Imidazo[4,5-e]diazepine system, a class of nitrogen-rich heterocyclic compounds that has garnered considerable attention in the field of drug development. The structural motif is a key component in a variety of biologically active molecules. Research has demonstrated that compounds containing this scaffold can exhibit potent in vitro activity against a range of cancer cell lines, including prostate, lung, breast, and ovarian cancers.[1][2] Furthermore, ring-expanded nucleoside analogues featuring the imidazo[4,5-e][2][3]diazepine core have shown promising activity against viruses such as the measles virus.
The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a detailed understanding of their crystal structure is paramount for structure-activity relationship (SAR) studies and the rational design of new, more effective therapeutic agents. This guide focuses on Imidazo[4,5-e]diazepine-4,6,8-triamine, providing an in-depth analysis of its solid-state conformation and intermolecular interactions as determined by single-crystal X-ray diffraction.
Synthesis of Imidazo[4,5-e]diazepine-4,6,8-triamine
While the definitive synthesis of Imidazo[4,5-e]diazepine-4,6,8-triamine is detailed in the primary crystallographic literature, this section outlines a plausible and well-precedented synthetic pathway based on the established chemistry of related imidazo[4,5-e]diazepine derivatives.[4] The proposed synthesis involves a cyclization reaction of a substituted imidazole precursor with a suitable guanidinylating agent.
Proposed Synthetic Pathway
Caption: Proposed synthetic scheme for Imidazo[4,5-e]diazepine-4,6,8-triamine.
Experimental Protocol
This protocol is adapted from the synthesis of structurally related imidazo[4,5-e][2][3]diazepine-4,8-dione derivatives.[4]
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Preparation of the Guanidine Solution: In a flame-dried round-bottom flask, dissolve guanidine hydrochloride in anhydrous methanol. Cool the solution to 0 °C in an ice bath.
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Base Addition: To the cooled guanidine solution, add a solution of sodium methoxide in methanol dropwise while maintaining the temperature at 0 °C. Stir the resulting mixture for 30 minutes. The formation of a precipitate (sodium chloride) will be observed.
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Isolation of Guanidine Freebase: Remove the sodium chloride precipitate by filtration under an inert atmosphere. The filtrate contains the guanidine freebase in methanol.
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Cyclization Reaction: In a separate flask, dissolve 4,5-dicyanoimidazole in anhydrous methanol. To this solution, add the freshly prepared methanolic solution of guanidine.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product, Imidazo[4,5-e]diazepine-4,6,8-triamine, is expected to precipitate from the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as a methanol/water mixture.
Crystal Growth and X-ray Crystallography
The determination of the three-dimensional structure of Imidazo[4,5-e]diazepine-4,6,8-triamine at atomic resolution is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystalline state.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For nitrogen-containing heterocyclic compounds, slow evaporation and vapor diffusion are often effective crystallization techniques.
Protocol for Crystal Growth (Slow Evaporation):
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Solvent Selection: Dissolve the purified Imidazo[4,5-e]diazepine-4,6,8-triamine in a minimal amount of a suitable solvent, such as methanol, by gentle warming.
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Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.
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Crystallization: Transfer the clear filtrate to a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature.
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Crystal Harvesting: Monitor the vial over several days for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor. The primary literature reports the crystal structure as a methanol solvate, indicating methanol is a suitable solvent for crystallization.[3]
Single-Crystal X-ray Diffraction (SC-XRD)
The following is a generalized workflow for the collection and analysis of single-crystal X-ray diffraction data.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol:
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Crystal Mounting: A suitable single crystal of Imidazo[4,5-e]diazepine-4,6,8-triamine methanol solvate is selected under a microscope and mounted on a cryo-loop.
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Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
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Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density and refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show good agreement.
The Crystal Structure of Imidazo[4,5-e]diazepine-4,6,8-triamine Methanol Solvate
The crystal structure of Imidazo[4,5-e]diazepine-4,6,8-triamine has been determined as a methanol solvate, with the chemical formula C₇H₁₁N₇O.[3] The crystallographic data reveals key structural features of this important heterocyclic compound.
Crystallographic Data
The following table summarizes the crystallographic data for Imidazo[4,5-e]diazepine-4,6,8-triamine methanol solvate. Two different crystal systems have been reported in the literature for this compound, which may represent different polymorphs or solvates.[3]
| Parameter | Value (Monoclinic) | Value (Triclinic) |
| Chemical Formula | C₇H₁₁N₇O | C₇H₁₁N₇O |
| Formula Weight | 209.21 | 209.21 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P1 |
| a (Å) | 8.805(3) | 3.809(2) |
| b (Å) | 7.483(3) | 5.589(3) |
| c (Å) | 14.741(6) | 9.853(3) |
| α (°) | 90 | 100.71(2) |
| β (°) | 105.719(6) | 90.06(3) |
| γ (°) | 90 | 92.48(3) |
| Volume (ų) | 934.9(6) | 205.9(2) x 10⁶ pm³ |
| Z | 4 | 2 |
| R(gt) | 0.0646 | - |
| wR(ref) | 0.1603 | 0.054 |
| Temperature (K) | 296 | - |
Data obtained from the primary literature.[3]
Molecular and Crystal Structure Analysis
The crystal structure reveals a planar imidazo[4,5-e]diazepine core. The diazepine ring adopts a conformation that minimizes steric strain. The exocyclic amine groups are involved in an extensive network of intermolecular hydrogen bonds. These hydrogen bonds, along with π-π stacking interactions between the heterocyclic rings, are the dominant forces governing the crystal packing. The methanol solvate molecules are also integrated into the hydrogen-bonding network, acting as both donors and acceptors.
The dihedral angle between the imidazole and diazepine rings is small, indicating a high degree of planarity for the fused ring system. The bond lengths and angles within the molecule are consistent with those of similar heterocyclic compounds. The amino groups attached to the diazepine ring enhance the molecule's ability to form multiple hydrogen bonds, which is a crucial feature for its potential biological activity, as it allows for specific interactions with target proteins.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the crystal structure of Imidazo[4,5-e]diazepine-4,6,8-triamine. The elucidated structure, with its planar heterocyclic core and extensive hydrogen-bonding capabilities, provides a solid foundation for understanding the structure-activity relationships of this class of compounds. The presented synthetic and crystallographic protocols offer a practical framework for researchers working on the development of new imidazo[4,5-e]diazepine-based therapeutics.
Future work should focus on the synthesis of a wider range of derivatives with substitutions on the amine groups and the imidazole ring to explore the impact on biological activity. Co-crystallization studies with target proteins would provide invaluable insights into the binding modes of these compounds, paving the way for the rational design of next-generation inhibitors for cancer and viral diseases. The structural information presented herein is a critical step towards realizing the full therapeutic potential of the imidazo[4,5-e]diazepine scaffold.
References
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Pang, K., Xue, M., Lan, G., Li, Y., & Wang, J. (2025). The crystal structure of imidazo[4,5-e][2][3]diazepine-4,6,8-triamine methanol solvate, C7H11N7O. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 957-958. [Link]
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Reddy, M. V. R., et al. (2010). A novel, broad-spectrum anticancer compound containing the imidazo[4,5-e][2][3]diazepine ring system. Bioorganic & Medicinal Chemistry Letters, 20(15), 4564-4567.
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Janeba, Z., et al. (2013). The Novel [4,5-e][2][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13387-13404.
- Sheldrick, G. M. (2015). SHELXT–Integrated Space-Group and Crystal-Structure Determination.
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Janeba, Z., et al. (2013). Synthesis of imidazo[4,5-e][2][3]diazepine-4,8-dione (9–11) and ureido-imino-carbamoyl-imidazole derivatives (12–13). Molecules, 18(11), 13387-13404.
- Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
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